N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group and a quinoline-8-sulfonamide moiety. The triazolopyridazine scaffold is known for its role in modulating protein-protein interactions and kinase inhibition, while the quinoline sulfonamide group may enhance binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c26-28(27,15-5-1-3-13-4-2-9-19-18(13)15)23-14-8-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17/h1-7,9,12,14,23H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGQBUTSSEQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetc-Met kinase , a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that the compound might interact with its target (potentially c-met kinase) to modulate its activity, leading to changes in cell survival and proliferation.
Biochemical Pathways
Given the potential target of c-met kinase, it can be inferred that the compound may affect pathways related to cell survival and proliferation
Pharmacokinetics
A compound from a similar campaign exhibited an excellent pharmacokinetic profile. This suggests that our compound might also have favorable ADME properties, but further studies are needed to confirm this.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antiviral, anticancer properties, and the mechanisms underlying these effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core fused with a triazole-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 370.43 g/mol. The sulfonamide group is integral to its biological activity.
Antibacterial Activity
This compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it interferes with bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic processes.
The mechanism of action is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolism. Specific targets may include:
- C-Met Kinase Inhibition : Similar compounds have been reported to inhibit c-Met kinase, which plays a role in cell proliferation and survival. This inhibition can lead to reduced bacterial viability .
Efficacy
In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values that indicate effective antibacterial activity. For instance, derivatives of this compound have shown MIC values comparable to established antibiotics, suggesting potential as a new therapeutic agent .
Antiviral Potential
Research indicates that derivatives of triazole-pyridazine compounds may possess antiviral properties by interfering with viral replication mechanisms. The exact viral targets remain under investigation; however, initial studies suggest efficacy against certain viral pathogens .
Anticancer Activity
The compound's anticancer properties are particularly promising. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapy.
Case Studies
- Study on Cancer Cell Lines : In one study, this compound demonstrated significant inhibition of cell growth in human cancer lines, with IC50 values indicating potent activity .
- Mechanistic Insights : The compound was noted to alter the expression of critical regulatory proteins involved in apoptosis (e.g., BCL-2 family proteins), suggesting a mechanism that promotes cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the quinoline and triazole-pyridazine moieties can significantly affect potency and selectivity against various biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Quinoline Core | Essential for anticancer activity |
| Triazole-Pyridazine | Influences antibacterial properties |
| Sulfonamide Group | Critical for overall bioactivity |
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
(a) N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide
- Key Differences: Replaces quinoline-8-sulfonamide with a 2-(2-chloro-6-fluorophenyl)acetamide group.
- Properties: Molecular weight 374.8 (C₁₇H₁₆ClFN₆O), synthesized via amide coupling.
(b) E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid
- Key Differences: Incorporates a propenoic acid and benzoylamino group.
- Properties : High melting point (253–255°C), suggesting strong crystal packing due to hydrogen bonding from the carboxylic acid. This contrasts with the target compound, where the sulfonamide may offer different solubility profiles .
(c) Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Key Differences : Features a methyl-phenylacetamide substituent.
- Applications : Functionally inhibits Lin28 proteins, a mechanism critical in stem cell differentiation and cancer. The absence of a pyrrolidine ring in Lin28-1632 highlights the importance of the pyrrolidinyl group in the target compound for spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
